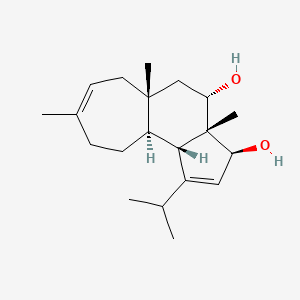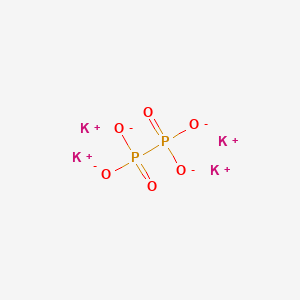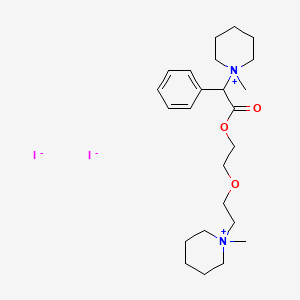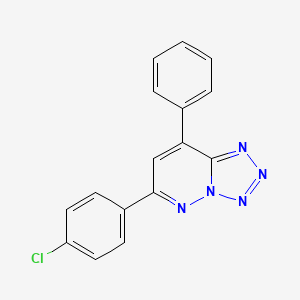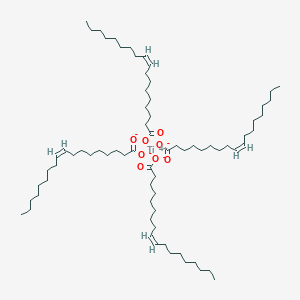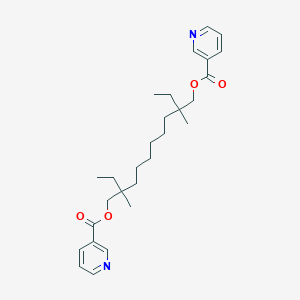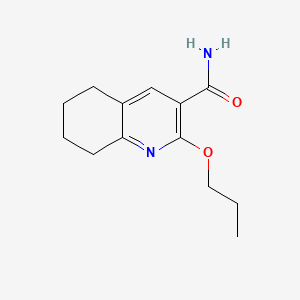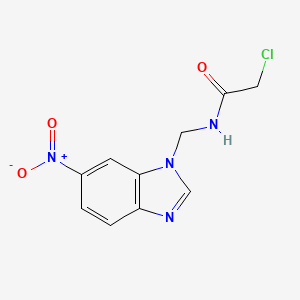
Sorbityl 1-laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sorbityl 1-laurate is a glycolipid compound that belongs to the family of sugar alcohol esters. It is synthesized from sorbitol, a sugar alcohol, and lauric acid, a saturated fatty acid. This compound is known for its surfactant properties and is widely used in various industrial applications, including cosmetics, pharmaceuticals, and food products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sorbityl 1-laurate is typically synthesized through the esterification of sorbitol and lauric acid. The reaction involves the dehydration of sorbitol followed by esterification with lauric acid under controlled conditions. The process can be catalyzed by enzymes such as lipases, which facilitate the ester bond formation under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be intensified using various methods. One such method involves the use of deep eutectic solvents (DESs) and microwave heating to enhance the reaction yield and productivity. By increasing the reaction temperature and optimizing the solvent system, higher conversion rates and product yields can be achieved .
Analyse Des Réactions Chimiques
Types of Reactions: Sorbityl 1-laurate undergoes several types of chemical reactions, including:
Esterification: The primary reaction for its synthesis.
Hydrolysis: Breaking down the ester bond to yield sorbitol and lauric acid.
Transesterification: Exchange of the ester group with another alcohol or acid.
Common Reagents and Conditions:
Esterification: Catalyzed by lipases or chemical catalysts under controlled temperature and solvent conditions.
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Transesterification: Requires an alcohol and a catalyst, often performed under mild heating
Major Products Formed:
Esterification: this compound.
Hydrolysis: Sorbitol and lauric acid.
Transesterification: New esters depending on the reacting alcohol or acid
Applications De Recherche Scientifique
Sorbityl 1-laurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Utilized in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Applied in the production of cosmetics, personal care products, and food additives due to its emulsifying and stabilizing properties .
Mécanisme D'action
The mechanism of action of sorbityl 1-laurate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This property is crucial in its applications as an emulsifier and stabilizer in various formulations. The molecular targets include the interfaces of different phases, where it aligns itself to reduce interfacial tension .
Comparaison Avec Des Composés Similaires
Sorbitan laurate: Another ester of sorbitol and lauric acid, used similarly as an emulsifier and surfactant.
Glyceryl stearate: An ester of glycerol and stearic acid, used as an emulsifier in cosmetics.
Polysorbate 20: A polyoxyethylene derivative of sorbitan monolaurate, used as a surfactant and emulsifier
Uniqueness: Sorbityl 1-laurate is unique due to its specific combination of sorbitol and lauric acid, which imparts distinct surfactant properties. Its ability to form stable emulsions under various conditions makes it particularly valuable in industrial applications. Additionally, its enzymatic synthesis offers a more environmentally friendly and efficient production method compared to traditional chemical synthesis .
Propriétés
Numéro CAS |
34311-73-4 |
|---|---|
Formule moléculaire |
C18H36O7 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] dodecanoate |
InChI |
InChI=1S/C18H36O7/c1-2-3-4-5-6-7-8-9-10-11-16(22)25-13-15(21)18(24)17(23)14(20)12-19/h14-15,17-21,23-24H,2-13H2,1H3/t14-,15+,17+,18+/m0/s1 |
Clé InChI |
HYZDYRHKPFPODK-BURFUSLBSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


